Urocortin (Ratte)

Übersicht

Beschreibung

Urocortin is a 40-amino acid vasoactive peptide that belongs to the corticotropin-releasing factor family. Originally identified in the rat midbrain, it has been detected in various tissues including the heart, brain, vasculature, kidney, and digestive system . Urocortin plays significant roles in regulating the hypothalamic-pituitary-adrenal axis and in endocrine, behavioral, and autonomic responses to stress .

Wissenschaftliche Forschungsanwendungen

Urocortin has a wide range of scientific research applications:

Cardiovascular Research: Urocortin induces positive inotropic and lusitropic effects in the heart, making it a subject of interest in cardiovascular studies.

Neuroendocrinology: It plays a role in modulating the hypothalamic-pituitary-adrenal axis and stress responses.

Behavioral Studies: Urocortin is involved in regulating social behaviors and stress responses in mammals.

Pulmonary Research: It has been shown to affect pulmonary vascular permeability and is studied for its role in lung physiology.

Wirkmechanismus

Target of Action

Urocortin (Ucn), a peptide belonging to the corticotropin-releasing hormone (CRH) family, primarily targets two G protein-coupled receptors: receptor type 1 (CRHR1) and type 2 (CRHR2) . These receptors have differential binding affinities to each of the CRH family members. CRHR1 shows high affinity to CRH and Ucn1, but no appreciable binding affinity to Ucn2 and Ucn3. CRHR2 primarily binds to Ucn1, Ucn2, and Ucn3 with greater affinity than to CRH .

Mode of Action

Urocortin interacts with its targets, the CRHR1 and CRHR2 receptors, leading to a variety of molecular mechanisms. These mechanisms include the activation of different G-protein coupled signaling and protein-kinase pathways . The interaction of Urocortin with these receptors leads to changes in the mRNA and protein levels of associated markers in rat adventitial fibroblasts (AFs) during their phenotypic transformation to osteoblast cells .

Biochemical Pathways

Urocortin affects several biochemical pathways. One of the key pathways influenced by Urocortin is the Wnt/β-catenin signaling pathway . Urocortin regulates vascular calcification by promoting apoptosis and inhibiting autophagy through up- and downregulated BAX and BCL-2/BECLIN 1 (BECN1) level .

Pharmacokinetics

It has been observed that urocortin administered intracerebroventricularly to male rats under basal conditions or before a restraint stress can activate the hypothalamic-pituitary-adrenal axis .

Result of Action

The interaction of Urocortin with its targets leads to a variety of effects. For instance, Urocortin has been found to regulate vascular calcification, an important risk factor for the increased incidence of cardiovascular disease-associated morbidity and mortality . It has also been observed to reduce food intake and gastric emptying in lean and ob/ob obese mice .

Action Environment

The action of Urocortin can be influenced by various environmental factors. For example, stress can regulate Urocortin levels in the rat amygdala and hypothalamus . Furthermore, the efficacy of Urocortin can be influenced by factors such as the presence of restraint stress .

Biochemische Analyse

Biochemical Properties

Urocortin (rat) interacts with two G protein-coupled receptors: receptor type 1 (CRHR1) and type 2 (CRHR2) . It has a higher binding affinity for the CRF type 2 receptor than CRF . Urocortin (rat) is also known to interact with CRF Binding Protein in the mammalian brain .

Cellular Effects

Urocortin (rat) has been shown to have various effects on cells. It can decrease appetite when administered to the central nervous system of mice and rats . Additionally, central urocortin treatment increases anxiety-linked behaviors and increases motor activity in mice and rats . Urocortin (rat) also has a positive effect on M. soleus (diameter) .

Molecular Mechanism

Urocortin (rat) activates several signaling pathways, including the AMPK and AKT pathways . It also regulates vascular calcification by promoting apoptosis and inhibiting autophagy through up- and downregulated BAX and BCL-2/BECLIN 1 (BECN1) level, and the Wnt/β-catenin signaling pathway is involved .

Temporal Effects in Laboratory Settings

The effects of Urocortin (rat) can change over time in laboratory settings. For example, hypoxia-induced AMPK activation was blunted in heart muscles by preincubation with either antisauvagine-30, a neutralizing anti-Ucn2 antibody, or V1-2 .

Dosage Effects in Animal Models

The effects of Urocortin (rat) can vary with different dosages in animal models. For instance, Urocortin (rat) has been shown to decrease food intake in both food-deprived and non-deprived rats .

Metabolic Pathways

Urocortin (rat) is involved in several metabolic pathways. It activates AMPK and AKT pathways and enhances glucose disposal in rat skeletal muscle .

Transport and Distribution

Transport of Urocortin (rat) occurs at the blood-brain barrier of the mouse. Endocytosis of Urocortin (rat) by the cerebral microvessel endothelial cells composing the blood-brain barrier is a rate-limiting step of this transport .

Subcellular Localization

In normal tissue, Urocortin (rat) shows a cytoplasmic staining mainly in proximal tubules, whereas a diffuse nuclear staining with diverse intensity is observed in tumoral tissues .

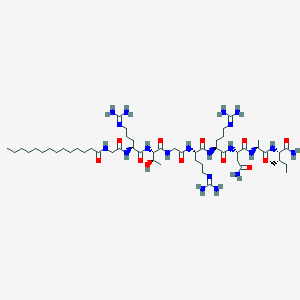

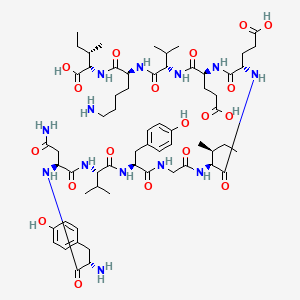

Vorbereitungsmethoden

The synthesis of urocortin involves solid-phase peptide synthesis, a method commonly used for the production of peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, followed by cleavage from the resin and purification

Analyse Chemischer Reaktionen

Urocortin undergoes various biochemical reactions, primarily involving its interaction with receptors and signaling pathways. It does not typically undergo traditional chemical reactions like oxidation or reduction. Instead, its activity is mediated through binding to corticotropin-releasing factor receptors, leading to the activation of downstream signaling pathways such as protein kinase C and mitogen-activated protein kinase . Common reagents used in these studies include specific inhibitors for these pathways to dissect the signaling mechanisms .

Vergleich Mit ähnlichen Verbindungen

Urocortin is part of the corticotropin-releasing factor family, which includes other peptides like corticotropin-releasing factor, urocortin II, and urocortin III . Compared to these peptides, urocortin has a higher affinity for CRF receptor type 2 and exhibits unique cardiovascular and stress-modulating properties . Urocortin II and III, for example, are more specific to CRF receptor type 2 and have distinct roles in glucose metabolism and stress responses .

Eigenschaften

IUPAC Name |

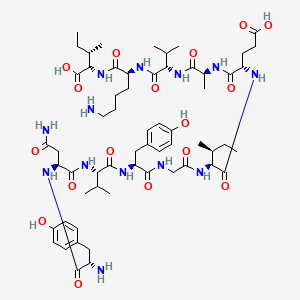

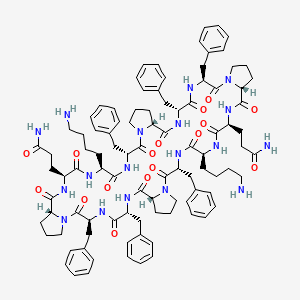

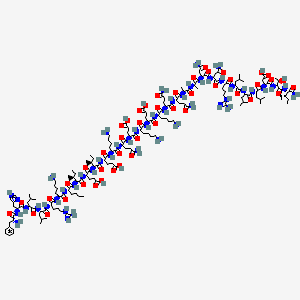

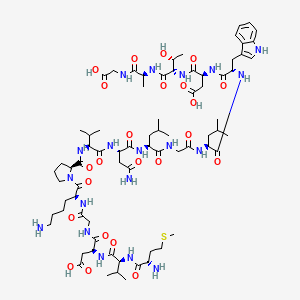

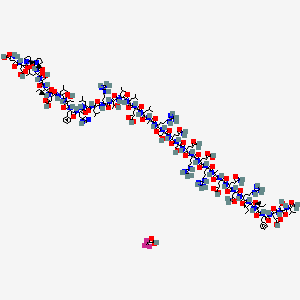

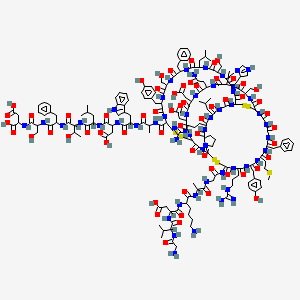

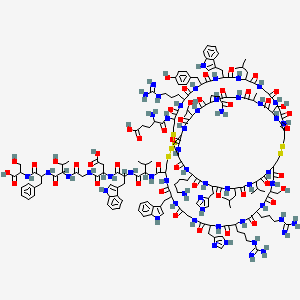

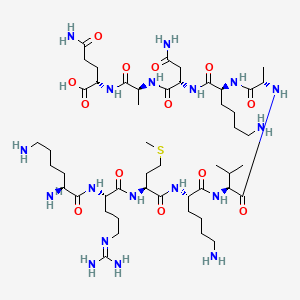

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-[[(2S)-5-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C206H338N62O64.C2HF3O2/c1-28-102(20)156(262-192(323)141(92-271)258-182(313)129(78-98(12)13)251-193(324)142-53-42-72-267(142)201(332)143-54-43-73-268(143)200(331)138(88-154(291)292)256-165(296)113(207)84-151(285)286)194(325)255-137(87-153(289)290)187(318)247-131(80-100(16)17)189(320)266-161(109(27)274)199(330)254-133(82-111-46-35-32-36-47-111)183(314)248-134(83-112-89-223-93-229-112)185(316)246-128(77-97(10)11)180(311)244-126(75-95(6)7)178(309)236-118(52-41-71-228-206(221)222)176(307)265-160(108(26)273)198(329)252-130(79-99(14)15)181(312)245-127(76-96(8)9)179(310)240-124(60-66-150(283)284)172(303)243-125(74-94(4)5)177(308)231-106(24)163(294)232-116(50-39-69-226-204(217)218)175(306)264-159(107(25)272)197(328)242-121(57-63-146(210)277)173(304)257-139(90-269)190(321)241-119(55-61-144(208)275)168(299)235-115(49-38-68-225-203(215)216)167(298)239-123(59-65-149(281)282)170(301)234-114(48-37-67-224-202(213)214)166(297)230-105(23)164(295)233-122(58-64-148(279)280)169(300)238-120(56-62-145(209)276)171(302)249-135(85-147(211)278)186(317)237-117(51-40-70-227-205(219)220)174(305)261-158(104(22)30-3)196(327)263-157(103(21)29-2)195(326)253-132(81-110-44-33-31-34-45-110)184(315)250-136(86-152(287)288)188(319)259-140(91-270)191(322)260-155(101(18)19)162(212)293;3-2(4,5)1(6)7/h31-36,44-47,89,93-109,113-143,155-161,269-274H,28-30,37-43,48-88,90-92,207H2,1-27H3,(H2,208,275)(H2,209,276)(H2,210,277)(H2,211,278)(H2,212,293)(H,223,229)(H,230,297)(H,231,308)(H,232,294)(H,233,295)(H,234,301)(H,235,299)(H,236,309)(H,237,317)(H,238,300)(H,239,298)(H,240,310)(H,241,321)(H,242,328)(H,243,303)(H,244,311)(H,245,312)(H,246,316)(H,247,318)(H,248,314)(H,249,302)(H,250,315)(H,251,324)(H,252,329)(H,253,326)(H,254,330)(H,255,325)(H,256,296)(H,257,304)(H,258,313)(H,259,319)(H,260,322)(H,261,305)(H,262,323)(H,263,327)(H,264,306)(H,265,307)(H,266,320)(H,279,280)(H,281,282)(H,283,284)(H,285,286)(H,287,288)(H,289,290)(H,291,292)(H4,213,214,224)(H4,215,216,225)(H4,217,218,226)(H4,219,220,227)(H4,221,222,228);(H,6,7)/t102-,103-,104-,105-,106-,107+,108+,109+,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,155-,156-,157-,158-,159-,160-,161-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTOGVDGOXGIAEB-FJAJBMFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C4CCCN4C(=O)C5CCCN5C(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C208H339F3N62O66 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4821 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1R,6R,9S,12S,15S,18S,21S,24S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-12,42-bis(2-amino-2-oxoethyl)-6-carbamoyl-15,45-bis(hydroxymethyl)-18,27-bis(1H-imidazol-4-ylmethyl)-9,24-bis(2-methylpropyl)-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-33-propan-2-yl-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontan-21-yl]propanoic acid](/img/structure/B612430.png)